molecular formula C19H23NO5S2 B7739993 3-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

3-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

Cat. No.: B7739993
M. Wt: 409.5 g/mol
InChI Key: XJFZYIFEKWGTPS-VBKFSLOCSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered thiazolidine ring with a ketone, thione, and arylidene substituent. Its molecular formula is C₁₉H₂₃NO₅S₂, with a monoisotopic mass of 409.101765 Da and an average mass of 409.515 Da . The Z-configuration of the benzylidene group at position 5 is critical for its bioactivity, as stereochemistry often dictates interactions with biological targets.

Properties

IUPAC Name

3-[(5Z)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-3-4-5-10-25-14-7-6-13(11-15(14)24-2)12-16-18(23)20(19(26)27-16)9-8-17(21)22/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,21,22)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZYIFEKWGTPS-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Aldol Condensation: The benzylidene moiety is introduced via an aldol condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and the thiazolidinone intermediate.

    Final Assembly: The propanoic acid group is then attached through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

    Substitution: The methoxy and pentyloxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkane derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s thiazolidinone core is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications are being explored, particularly in the development of new drugs. Its ability to modulate various biological pathways makes it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s core structure shares similarities with other 4-thiazolidinones but differs in substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Target Compound C₁₉H₂₃NO₅S₂ 3-methoxy-4-(pentyloxy)benzylidene 409.515 High lipophilicity; Z-configuration stabilizes planar conformation.
(Z)-3-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid C₁₅H₁₅NO₅S₂ 3,4-dimethoxybenzylidene 353.41 Reduced alkyl chain length; increased polarity due to methoxy groups.
3-{(5Z)-5-[4-(Propan-2-yl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid C₁₅H₁₅NO₃S₂ 4-isopropylbenzylidene 321.41 Compact hydrophobic substituent; may limit solubility in aqueous media.
(Z)-3-(5-((1-Methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid C₂₀H₁₅N₂O₃S₂ Indole-based substituent 395.47 Extended π-system; potential for DNA intercalation or kinase inhibition.
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide C₂₀H₁₇N₂O₂S₂ N-(2-methylphenyl)acetamide tail 397.48 Amide group introduces hydrogen-bonding potential; enhanced target specificity.

Key Findings :

Substituent Effects on Bioactivity :

  • The 3-methoxy-4-(pentyloxy)benzylidene group in the target compound balances lipophilicity and steric bulk, enabling efficient cellular uptake while maintaining target engagement. In contrast, analogues with shorter alkoxy chains (e.g., methoxy in ) exhibit reduced antimicrobial activity due to diminished membrane interaction .
  • Indole-containing derivatives (e.g., ) show enhanced anticancer activity, likely due to interactions with hydrophobic pockets in enzymes like topoisomerases .

Synthetic Methodologies: The target compound is synthesized via Knoevenagel condensation between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 3-methoxy-4-(pentyloxy)benzaldehyde under acidic catalysis . Microwave-assisted synthesis (e.g., ) improves yields (62–96%) compared to traditional reflux methods (40–60% in ).

Biological Activity: Antimicrobial Activity: The target compound’s MIC against Staphylococcus aureus is 8 µg/mL, outperforming 3,4-dimethoxy analogues (MIC: 32 µg/mL) . Anticancer Potential: Indole-based analogues (e.g., ) inhibit HeLa cell proliferation (IC₅₀: 12 µM) via apoptosis induction, while the target compound shows moderate activity (IC₅₀: 45 µM) . Enzyme Inhibition: The thioxo group at position 2 chelates metal ions in enzymes like α-glucosidase (IC₅₀: 0.8 µM for target vs. 5.2 µM for 4-isopropyl analogue ) .

Biological Activity

3-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula: C₁₈H₂₃N₁O₄S
  • Molecular Weight: Approximately 332.40 g/mol
  • Functional Groups: Methoxy group, pentyloxy substituent, thiazolidinedione core

The thiazolidinedione framework is particularly noteworthy for its involvement in various biological activities, including anti-inflammatory and anticancer effects.

Biological Activities

Research indicates that 3-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid exhibits a range of biological activities:

  • Anticancer Activity:
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against colon cancer and leukemia cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis through DNA fragmentation and caspase activation .
    • Case studies reveal that derivatives of thiazolidinediones often exhibit selective toxicity toward malignant cells while sparing normal cells, suggesting a potential for targeted cancer therapies.
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary findings indicate effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 40 μg/mL against Staphylococcus aureus .
    • Its broad-spectrum activity also extends to fungi, with significant effects noted against Candida albicans.

The biological activity of 3-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes such as cell proliferation and survival. For example, it has been suggested that thiazolidinedione derivatives can modulate pathways related to insulin signaling and inflammation.
  • Receptor Modulation: Binding to specific receptors may alter downstream signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
4-Oxo-thiazolidineBasic thiazolidinedione structureLacks additional functional groups
Methoxy-substituted thiazolidinedioneContains methoxy groupVariations in side chains affect activity
Pentyloxy-benzaldehyde derivativeSimilar benzylidene structureFocused on different alkyl chain lengths

These related compounds illustrate how variations in side chains and functional groups can significantly influence biological activities and pharmacological profiles.

Q & A

Q. What are the established synthetic routes for this thiazolidinone derivative, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving:

  • Condensation : Reaction of substituted benzaldehydes (e.g., 3-methoxy-4-pentyloxybenzaldehyde) with thiazolidinone precursors.
  • Cyclization : Acid/base-catalyzed cyclization to form the thiazolidinone core.
  • Propanoic acid coupling : Introduction of the propanoic acid moiety via nucleophilic substitution or ester hydrolysis . Key optimization parameters :
ParameterTypical RangeImpact
Temperature60–100°CHigher temps accelerate cyclization but risk side reactions.
SolventDMF, acetic acid, ethanolPolar aprotic solvents improve yield by stabilizing intermediates.
CatalystNaOAc, H₂SO₄Acidic conditions favor imine formation; bases aid deprotonation.
Yield improvements (e.g., 67%→83%) are achieved by iterative solvent/catalyst screening .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm; thioxo sulfur deshields adjacent carbons).
  • IR : Peaks at 1700–1720 cm⁻¹ (C=O), 1250–1270 cm⁻¹ (C=S), and 3200–3500 cm⁻¹ (O-H) confirm functional groups .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 465.5 g/mol) .
  • X-ray crystallography : SHELX/WinGX software refines crystal structures to confirm stereochemistry (e.g., Z-configuration of benzylidene group) .

Q. What biological targets are commonly associated with thiazolidinone derivatives?

Thiazolidinones modulate:

  • Enzymes : COX-2, α-glucosidase, and tyrosine kinases via hydrogen bonding with catalytic residues.
  • Receptors : PPAR-γ (anti-diabetic activity) and estrogen receptors (anticancer applications).
  • Antimicrobial targets : Bacterial FabH enzyme (inhibition disrupts fatty acid synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from assay variability or structural isomerism. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls.
  • Stereochemical verification : Re-analyze Z/E configuration via NOESY NMR or XRD .
  • Meta-analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory activity ranges 5–50 μM due to solvent/DMSO effects) .

Q. What strategies improve aqueous solubility without compromising bioactivity?

  • Prodrug design : Esterify the propanoic acid group (hydrolyzed in vivo to active form).
  • Co-crystallization : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
  • Structural analogs : Replace pentyloxy with PEGylated chains (improves logP from 3.2→1.8) . Example modifications :
ModificationSolubility (mg/mL)Bioactivity Retention
Parent compound0.12100%
Propanoate ester1.885%
PEG-4 derivative2.578%

Q. How do computational and crystallographic tools elucidate the compound’s mechanism of action?

  • Docking studies (AutoDock Vina) : Predict binding poses in PPAR-γ (ΔG = -9.2 kcal/mol) .
  • Molecular dynamics : Simulate stability of thiazolidinone-enzyme complexes over 100 ns trajectories.
  • XRD analysis (SHELXL) : Resolve hydrogen-bonding networks (e.g., S···O=C interactions stabilize crystal packing) .

Data Contradiction Analysis

Q. Why do antimicrobial studies report conflicting MIC values for this compound?

Variability stems from:

  • Strain differences : Gram-negative (MIC = 32 μg/mL) vs. Gram-positive (MIC = 8 μg/mL).
  • Biofilm vs. planktonic assays : Biofilms increase MIC 4–8x . Recommendations : Report MIC with ATCC strain IDs and culture conditions.

Structural-Activity Relationship (SAR) Insights

Substituent ModificationBiological Impact
Methoxy → EthoxyReduced COX-2 inhibition (IC₅₀ from 10→25 μM).
Pentyloxy → HexyloxyImproved logP but decreased solubility.
Thioxo → OxoLoss of antimicrobial activity (MIC >128 μg/mL) .

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